molecular formula C15H18O3 B1236409 5-Isopropyl-6-methoxy-3,8-dimethyl-chromen-2-one

5-Isopropyl-6-methoxy-3,8-dimethyl-chromen-2-one

Cat. No. B1236409
M. Wt: 246.3 g/mol
InChI Key: YJBNXTWWWBZJCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Isopropyl-6-methoxy-3,8-dimethyl-chromen-2-one is a natural product found in Mansonia gagei with data available.

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of compounds related to chromen-2-one involves intricate chemical processes, such as selective alkylation and demethylation, which are crucial for developing compounds with desired biological or chemical properties. One study describes the synthesis of a capillarisin sulfur-analogue with aldose reductase inhibitory activity, showcasing the complex synthesis routes that can be involved in producing chromen-2-one derivatives (Igarashi et al., 2005).

Biological Activities

  • Chromone derivatives, including those structurally similar to "5-Isopropyl-6-methoxy-3,8-dimethyl-chromen-2-one," have been explored for their biological activities. For example, compounds isolated from Hymenocallis littoralis Salisb. (Amaryllidaceae) were studied for their structure and potential bioactivities, highlighting the diverse applications of chromone derivatives in medicinal chemistry (Anh et al., 2014).

Photochemistry and Material Science

  • Spiropyran metal complexes, which share a common structural motif with chromen-2-one derivatives, have been synthesized and investigated for their photoresponsive nature. This research opens avenues for the application of such compounds in material science, particularly in developing photoswitchable materials (Feuerstein et al., 2019).

Anti-viral and Anti-microbial Activities

  • Chromone derivatives from Cassia fistula have been evaluated for their anti-tobacco mosaic virus (anti-TMV) activities, showcasing the potential of such compounds in plant protection and virology (Li et al., 2014).

properties

Product Name

5-Isopropyl-6-methoxy-3,8-dimethyl-chromen-2-one

Molecular Formula

C15H18O3

Molecular Weight

246.3 g/mol

IUPAC Name

6-methoxy-3,8-dimethyl-5-propan-2-ylchromen-2-one

InChI

InChI=1S/C15H18O3/c1-8(2)13-11-6-10(4)15(16)18-14(11)9(3)7-12(13)17-5/h6-8H,1-5H3

InChI Key

YJBNXTWWWBZJCY-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C(=CC(=C2C(C)C)OC)C)OC1=O

Canonical SMILES

CC1=CC2=C(C(=CC(=C2C(C)C)OC)C)OC1=O

synonyms

3,8-dimethyl-5-isopropyl-6-methoxycoumarin
mansorin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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